molecular formula C13H19NO2 B164142 tert-Butyl 4-(2-aminoethyl)benzoate CAS No. 135482-70-1

tert-Butyl 4-(2-aminoethyl)benzoate

Cat. No. B164142
CAS RN: 135482-70-1
M. Wt: 221.29 g/mol
InChI Key: JUHIVHQBWAWQOM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-aminoethyl)benzoate is a chemical compound with the molecular formula C13H19NO2 . It has a molecular weight of 221.3 . It is a yellow liquid .


Molecular Structure Analysis

The InChI code for tert-Butyl 4-(2-aminoethyl)benzoate is 1S/C13H19NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-Butyl 4-(2-aminoethyl)benzoate is a yellow liquid . It has a molecular weight of 221.3 .

Scientific Research Applications

Synthetic Phenolic Antioxidants in Industrial and Commercial Products

tert-Butyl 4-(2-aminoethyl)benzoate, as a phenolic compound, may share characteristics with synthetic phenolic antioxidants (SPAs) which are extensively utilized across various industries to retard oxidative reactions and prolong product shelf life. Recent research has emphasized the detection of SPAs in multiple environmental matrices and explored human exposure pathways including food intake, dust ingestion, and the use of personal care products. These studies highlighted concerns regarding the potential hepatic toxicity and endocrine-disrupting effects of some SPAs. As such, there is an ongoing push for the development of novel SPAs with lower toxicity and environmental impact, which could also apply to related compounds like tert-Butyl 4-(2-aminoethyl)benzoate (Liu & Mabury, 2020).

Food and Beverage Preservation

The use of tert-butyl derivatives in food and beverage preservation is well-documented. For instance, sodium benzoate and potassium sorbate, which are chemically similar to tert-Butyl 4-(2-aminoethyl)benzoate, have raised concerns regarding safety and allergic reactions in certain individuals. Notably, benzoate, as a competitive inhibitor of D-amino acid oxidase, can influence neurotransmission and cognitive functioning. However, sodium benzoate also has clinical applications, indicating its potential for medical usage, which might translate to related compounds (Piper & Piper, 2017).

Bioactivities of tert-Butyl Phenol Analogs

The bioactivities of tert-butyl phenol analogs, which share structural similarities with tert-Butyl 4-(2-aminoethyl)benzoate, have been the subject of extensive research. These compounds are natural products found in a wide range of organisms and exhibit significant bioactivity, often associated with toxicity against various organisms. The toxic nature and potential autotoxicity of these compounds suggest a complex biological role that could be relevant in the study of tert-Butyl 4-(2-aminoethyl)benzoate (Zhao et al., 2020).

properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHIVHQBWAWQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576934
Record name tert-Butyl 4-(2-aminoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-aminoethyl)benzoate

CAS RN

135482-70-1
Record name tert-Butyl 4-(2-aminoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135482-70-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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